molecular formula C15H15N3OS B2405740 (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034284-84-7

(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2405740
CAS No.: 2034284-84-7
M. Wt: 285.37
InChI Key: SOQBRPSZAHSSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture comprising a pyrazole-substituted phenyl group linked via a ketone bridge to a bicyclic system (2-thia-5-azabicyclo[2.2.1]heptane). The pyrazole moiety (1H-pyrazol-1-yl) is a nitrogen-rich aromatic system known for its role in hydrogen bonding and metal coordination, while the bicyclo[2.2.1]heptane scaffold introduces conformational rigidity and stereochemical complexity. The sulfur atom in the 2-thia substituent may enhance metabolic stability or modulate electronic properties compared to oxygen analogs .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(17-9-14-8-13(17)10-20-14)11-3-1-4-12(7-11)18-6-2-5-16-18/h1-7,13-14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQBRPSZAHSSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the cyclization of appropriate precursors. The thiazabicycloheptane moiety can be introduced via a series of nucleophilic substitution and cyclization reactions. The final step often involves the coupling of the two moieties under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Additions at the Methanone Carbonyl

The ketone group undergoes nucleophilic additions under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedNotes
Grignard AdditionRMgX in THF, 0°C to refluxSecondary alcohol derivativeSteric hindrance from bicyclic system may reduce reactivity
Hydride ReductionNaBH₄/MeOH or LiAlH₄/Et₂OCH₂ bridgeComplete reduction requires elevated temperatures
Enolate FormationLDA/THF, −78°Cα-Functionalized derivativesLimited by bicyclic rigidity

Functionalization of the Azabicyclo[2.2.1]heptane System

The 2-thia-5-aza bicyclic core participates in reactions at the bridgehead nitrogen and sulfur atoms:

Acylation/Alkylation of the Bridgehead Nitrogen

  • Reagents : Acyl chlorides (e.g., AcCl) or alkyl halides (e.g., MeI) in DCM with Et₃N.

  • Outcome : Forms N-acyl or N-alkyl derivatives, though steric constraints may limit yields .

Sulfur Oxidation

  • Reagents : mCPBA or H₂O₂/AcOH.

  • Outcome : Converts thia group to sulfoxide (S=O) or sulfone (O=S=O), altering electronic properties of the bicyclic system.

Reactivity of the Pyrazol-1-yl Substituent

The pyrazole ring undergoes electrophilic substitution and coordination:

Reaction TypeConditionsPosition Modified
NitrationHNO₃/H₂SO₄, 0–5°CC4 position (para to N–N)
HalogenationCl₂/FeCl₃ or Br₂/AlBr₃C3 or C5 positions
Metal CoordinationPd(OAc)₂, CuI (Sonogashira coupling)Forms complexes for catalysis

Pyrazole’s electron-deficient nature directs electrophiles to less hindered positions .

Palladium-Catalyzed Cross-Coupling Reactions

The phenyl-pyrazole moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Coupling TypeSubstrateCatalyst SystemApplication Example
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives for drug discovery
Buchwald-HartwigAminesPd₂(dba)₃, Xantphos, t-BuONaN-aryl functionalization

Oxidative Ring-Opening Reactions

Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the bicyclic framework may undergo ring-opening to form dicarbonyl or sulfonic acid derivatives, though this pathway is less explored.

Stereochemical Considerations

The rigid bicyclo[2.2.1]heptane system imposes stereochemical constraints:

  • Diastereoselective reactions at the bridgehead nitrogen require chiral auxiliaries or asymmetric catalysis .

  • Crystallographic data confirms the endo configuration of substituents, influencing reaction trajectories.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone exhibit promising anticancer properties. For instance, derivatives of pyrazole have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been investigated. Pyrazole derivatives have shown efficacy in inhibiting inflammatory pathways, particularly through the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . This suggests that the compound could be developed further for treating conditions characterized by chronic inflammation.

Neuropharmacological Applications

There is growing interest in the neuropharmacological effects of compounds containing pyrazole and bicyclic structures. Research indicates that such compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's disease . The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.

Case Study 1: Inhibition of Trypanosoma brucei

A recent study highlighted the effectiveness of related compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure–activity relationship (SAR) analysis revealed that modifications to the bicyclic core could significantly enhance potency against this pathogen, indicating that this compound might also exhibit similar activity .

Case Study 2: Development of Antidiabetic Agents

Research into pyrazole-based compounds has led to the identification of new candidates for managing metabolic syndrome, including type 2 diabetes. These compounds target key metabolic pathways, showcasing the versatility of pyrazole derivatives in therapeutic applications .

Mechanism of Action

The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from recent literature:

Compound Key Structural Features Synthetic Route Key Properties/Findings
Target Compound Phenyl-pyrazole + 2-thia-5-azabicyclo[2.2.1]heptanone Likely multi-step synthesis involving Suzuki coupling or nucleophilic substitution Data limited in provided evidence; inferred rigidity and sulfur-enhanced stability
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (5) Phenyl-pyrazole + diketone chain Lithium bis(trimethylsilyl)amide-mediated acylation under Ar Elemental analysis: C, 65.37; H, 5.26; N, 13.95 (matches calculated values)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Pyrazole + thiophene/cyanothiophene or ester-substituted thiophene Condensation with malononitrile or ethyl cyanoacetate + sulfur Designed for heterocyclic diversity; potential antimicrobial or materials applications
Compound 106 Benzimidazole-piperidine + 2-oxa-5-azabicyclo[2.2.1]heptanone SN2 reaction with bicycloheptane amine m.p. 113–115°C; 71% yield; repositioned for antimalarial activity

Key Comparative Insights:

Structural Complexity : The target compound’s 2-thia-5-azabicyclo[2.2.1]heptane system distinguishes it from oxygen-containing analogs (e.g., Compound 106’s 2-oxa variant). Sulfur’s larger atomic radius and polarizability may improve lipophilicity or alter binding kinetics compared to oxygen .

Functional Group Diversity : Unlike diketone derivatives (Compound 5) or thiophene hybrids (7a, 7b), the target lacks extended π-conjugation, favoring rigidity over planar interactions.

Synthetic Accessibility : Compound 106’s 71% yield suggests efficient bicycloheptane coupling, whereas pyrazole-thiophene hybrids (7a, 7b) require sulfur-mediated cyclization . The target compound’s synthesis would likely face challenges in stereocontrol due to the bicyclic system.

Pharmacological Potential: The bicyclo[2.2.1]heptane scaffold in both the target and Compound 106 is associated with enhanced bioavailability and target engagement in CNS or antiparasitic drug candidates .

Research Findings and Implications

  • Electronic Effects : The sulfur atom in the target compound’s bicyclo system may reduce oxidation susceptibility compared to Compound 106’s oxygen analog, extending half-life in biological systems .
  • Thermal Stability : The absence of melting point data for the target compound limits direct comparison, but Compound 106’s low m.p. (113–115°C) suggests moderate crystallinity, typical of flexible amines .
  • Biological Relevance : Pyrazole-containing analogs (e.g., Compound 5) are prevalent in kinase inhibitors, while thiophene derivatives (7a, 7b) are explored for antimicrobial activity . The target’s unique scaffold may bridge these applications.

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone , with CAS number 2034284-84-7, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₅N₃OS
  • Molecular Weight : 285.4 g/mol
  • Structure : The compound features a pyrazole ring and a bicyclic thiazabicyclo structure, which are known for their biological activity.
PropertyValue
CAS Number2034284-84-7
Molecular FormulaC₁₅H₁₅N₃OS
Molecular Weight285.4 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions that incorporate both the pyrazole and thiazole moieties. The methodologies often utilize various reagents and conditions to ensure high yields and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives, suggesting that the compound may exhibit significant activity against various bacterial strains. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Research indicates that compounds containing pyrazole structures can possess anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Anticancer Potential

The potential of this compound as an anticancer agent has been explored in various studies. Pyrazoles have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential therapeutic applications in treating infections .
  • Anti-inflammatory Assays : In vitro assays demonstrated that compounds similar to this compound could significantly reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .
  • Anticancer Studies : Research involving pyrazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines, indicating that modifications to the pyrazole structure can enhance anticancer activity .

Q & A

Basic: What are the optimal synthetic routes for (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and cyclization. Key steps include:

  • Step 1: Reacting 1H-pyrazole derivatives with a halogenated phenyl precursor under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C for 6–12 hours) to introduce the pyrazole moiety .
  • Step 2: Coupling the intermediate with 2-thia-5-azabicyclo[2.2.1]heptane via a ketone linkage. This may require activating agents like EDC/HOBt or Pd-catalyzed cross-coupling under inert atmospheres .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol is critical to isolate the pure product. Yields range from 45% to 70%, depending on steric hindrance and reaction optimization .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, pyrazole ring vibrations at ~1538 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.3–7.8 ppm, bicyclic system protons at δ 2.2–4.9 ppm) and carbon types (e.g., ketone carbonyl at ~185 ppm) .
  • Mass Spectrometry: Confirms molecular weight (e.g., M⁺ peaks in HRMS with <2 ppm error).
  • TLC/HPLC: Validates purity using solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.